N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Description
系统IUPAC命名法与结构表征
N-(2-甲基苯基)-2-[(2E)-4-氧代-2-(苯基亚氨基)-1,3-噻唑烷-5-基]乙酰胺的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则。其核心结构包含一个1,3-噻唑烷-4-酮环,该五元杂环由硫原子(位置1)、氮原子(位置3)和一个酮基(位置4)构成。在噻唑烷环的2号位连接一个苯基亚氨基基团(—N=C6H5),5号位通过亚甲基(—CH2—)与乙酰胺基团(—NHC(O)CH3)相连。乙酰胺的氮原子进一步被2-甲基苯基取代。
立体化学方面,(2E)表示亚氨基的双键构型为反式(E型),这一构型通过X射线晶体学或核磁共振(NMR)光谱确认。结构式可表示为:
$$
\begin{array}{ccc}
& \text{O} & \
& | & \
\text{S} & \text{C} & \text{N} \
& | & \
\text{CH}2-\text{C(O)NH}-(2-\text{甲基苯基}) & & \text{N=C}6\text{H}_5 \
\end{array}
$$
分子式与分子量分析
该化合物的分子式为C19H18N3O2S ,其分子量计算如下:
| 元素 | 原子数 | 原子量(g/mol) | 贡献值(g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 18 | 1.008 | 18.14 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| 总计 | 352.43 |
计算结果表明,分子量为352.43 g/mol ,与类似噻唑烷衍生物的实验值一致。质谱分析(MS)通常显示分子离子峰[M+H]+在m/z 353.4附近,进一步验证了计算结果。
同义词与登记号交叉引用
该化合物在不同数据库和文献中使用的同义词包括:
- N-(2-Tolyl)-2-[(E)-4-oxo-2-(phenylimino)thiazolidin-5-yl]acetamide
- 5-(2-((2-Methylphenyl)amino)-2-oxoethyl)-2-(phenylimino)thiazolidin-4-one
化学文摘服务社登记号(CAS) 尚未在公开文献中明确报道,但可通过结构类似物推断其可能范围。例如,具有相似噻唑烷骨架的化合物如N-(4-甲基苯基)-2-(4-氧代-3-苯基-2-(苯基亚氨基)-1,3-噻唑烷-5-基)乙酰胺的CAS号为1056555-87-3,而含三氟甲基取代的类似物CAS号为347840-97-5。此外,PubChem中相关化合物的CID(如27377765和135820626)为结构表征提供了参考。
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21-18(24-15)19-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
IRHISQBFTLFQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Thioamides and α-Haloketones
A widely utilized method involves the cyclocondensation of thioamides, α-haloketones, and aldehydes. For N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide, the reaction proceeds via:
-
Formation of the Thiazolidinone Core :
-
Introduction of the Phenylimino Group :
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78 | |
| Temperature | 60°C | 82 | |
| Catalyst | Triethylamine | 75 |
This method achieves moderate yields but requires precise stoichiometric control to avoid byproducts such as disubstituted imines.
Stepwise Synthesis via Intermediate Isolation
Synthesis of 5-Acetyl-2-(Phenylimino)Thiazolidin-4-One
The stepwise approach isolates intermediates for better purity control:
-
Thiazolidinone Formation :
-
Imination :
-
Acetamide Coupling :
Key Observations :
-
Isolating the thiazolidinone intermediate improves overall yield (85–90%) but extends synthesis time.
-
BF₃·OEt₂ enhances regioselectivity, favoring the E-isomer of the imine.
Green Chemistry and Catalytic Methods
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves efficiency:
Ionic Liquid-Catalyzed Cyclization
Ionic liquids like [BMIM][BF₄] serve as recyclable catalysts:
-
Reaction Setup :
-
Combine precursors in [BMIM][BF₄] at 80°C for 2 hours.
-
-
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Isomer Selectivity | Environmental Impact |
|---|---|---|---|---|
| Multicomponent | 75–82 | 6–8 hours | Moderate | High (DMF solvent) |
| Stepwise | 85–90 | 12–24 hours | High | Moderate |
| Microwave-Assisted | 90–95 | 15 minutes | High | Low |
| Ionic Liquid | 88 | 2 hours | High | Low |
Critical Insights :
-
Microwave and ionic liquid methods offer superior sustainability and efficiency but require specialized equipment.
-
Stepwise synthesis remains preferable for large-scale production due to scalability and intermediate purification.
Mechanistic Considerations and Side Reactions
Thiazolidinone Ring Formation
The cyclization step proceeds via nucleophilic attack of the thiol group on the α-haloketone, followed by dehydrohalogenation. Competing pathways may yield oxazolidinones if oxygen nucleophiles are present.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazolidine structures exhibit a range of biological activities:
- Anti-inflammatory Properties : Thiazolidine derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Effects : Studies have demonstrated that N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Anticancer Activity : Compounds structurally related to this thiazolidine derivative have shown cytotoxic effects against several cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells while sparing normal cells.
Case Studies
Several studies highlight the applications of this compound in various research fields:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of thiazolidine derivatives showed that this compound had minimum inhibitory concentrations (MICs) below 100 µg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Analogues
Key Observations :
Substituent Effects: The 2-methylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analogue (logP ~2.1 vs. Chlorine and thiophene substituents (e.g., in ) increase molecular weight and polarity, which may affect solubility and target binding .
Stereochemistry :
Table 2: Anticancer and Antimicrobial Activities
Key Observations :
Anticancer Potential: The trimethoxyphenyl-thiadiazole derivative () shows potent cytotoxicity (IC₅₀ ~12–15 µg/mL) attributed to electron-withdrawing groups enhancing DNA intercalation . The target compound lacks these groups, suggesting lower intrinsic activity.
Antimicrobial Activity :
- Sulfanylidene and nitrophenyl substituents (e.g., and ) improve antimicrobial potency by increasing electrophilicity and membrane disruption .
Biological Activity
N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thiazolidine ring, which is known for its presence in various bioactive molecules. The biological activities of this compound are primarily attributed to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.39 g/mol. The presence of functional groups such as the acetamide and phenyl imine contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on thiazolidine derivatives demonstrated that modifications in the structure could enhance their efficacy against various bacterial strains. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL for certain compounds .
Anticancer Activity
Thiazolidine derivatives have been explored for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. In vitro studies have shown that similar thiazolidine compounds can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity against renal cell adenocarcinoma and other cancer types . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance antitumor activity, emphasizing the role of electronic effects from substituents .
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Some thiazolidines interact with DNA, potentially disrupting replication and transcription processes.
- Cell Signaling Modulation : These compounds may modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
- Antimicrobial Study : A series of thiazolidine derivatives were synthesized and evaluated for antimicrobial activity against eight bacterial and eight fungal species. The results indicated that certain derivatives had potent activity, with MIC values significantly lower than those of standard antibiotics .
- Antitumor Evaluation : A study focused on 23-disubstituted thiazolidinone derivatives found that several compounds exhibited substantial cytotoxic effects against renal cell adenocarcinoma cells, suggesting that structural modifications can lead to enhanced anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves:
Acylation : Reacting 2-methylphenylamine with chloroacetyl chloride under cold conditions in chloroform, monitored by TLC for completion .
Thiazolidinone formation : Condensation with thiourea derivatives in glacial acetic acid under reflux, followed by cyclization to form the thiazolidinone core .
Imination : Introducing the phenylimino group via Schiff base formation using aniline derivatives in polar aprotic solvents (e.g., DMF) .
- Key tools : TLC for reaction monitoring, recrystallization for purification, and spectroscopic validation (e.g., H NMR, IR) .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy : Identify characteristic peaks (e.g., C=O at ~1667 cm, N-H at ~3468 cm) .
- NMR : Confirm substituent positions via chemical shifts (e.g., methylphenyl protons at δ 2.3–2.5 ppm, thiazolidinone protons at δ 4.0–4.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+1] peaks) .
- HPLC : Assess purity (>95% by area normalization) .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yield during thiazolidinone ring formation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
- Temperature control : Reflux (100–110°C) for 2–4 hours balances reaction rate and side-product formation .
- Catalysts : Use bases like triethylamine to deprotonate intermediates and accelerate ring closure .
- Monitoring : Real-time TLC (hexane:ethyl acetate, 7:3) tracks intermediate conversion .
Q. What analytical strategies resolve discrepancies in spectroscopic data for this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, especially in aromatic and thiazolidinone regions .
- X-ray crystallography : Resolve ambiguities in imino (E/Z) configuration or stereochemistry .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ’s thienopyrimidine analogs) to identify expected shifts .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the phenylimino group in this compound?
- Methodology :
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electron density shifts at the imino nitrogen and their impact on nucleophilic attack .
- Experimental probes : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the phenyl ring and compare reaction rates in nucleophilic substitutions .
- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants under varying pH and solvent polarity .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Dose-response assays : Perform IC determinations across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from general toxicity .
- Enzyme profiling : Test against related enzymes (e.g., kinase vs. protease panels) to identify selectivity .
- Molecular docking : Map binding interactions (e.g., AutoDock Vina) to correlate structural features (e.g., thiazolidinone conformation) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
